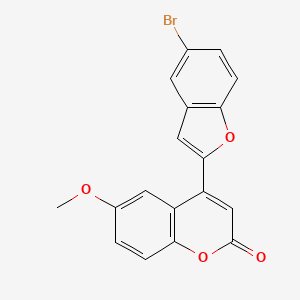

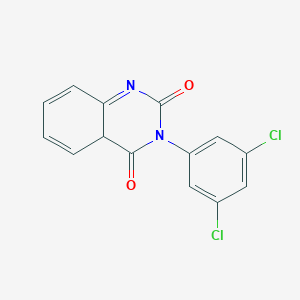

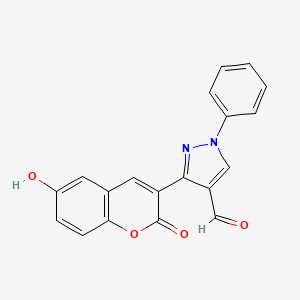

4-(5-bromo-1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(5-bromo-1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years due to their biological activities. A novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones, were designed, synthesized, and characterized . The synthesis involves the reaction of (5-bromo-1-benzofuran-2-yl)(4-bromophenyl)methanone with phenyl or substituted phenyl boronic acid in the presence of Pd(PPh3)4 .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives have been studied extensively. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Applications De Recherche Scientifique

Antibacterial Activity

Compounds structurally related to 4-(5-bromo-1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one have been investigated for their antibacterial properties. For example, a study on 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one derivatives revealed that some synthesized compounds showed strong inhibition activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Abdel-Aziem, Baaiu, & El-Sawy, 2021).

Structural and Molecular Analysis

Research on compounds with a benzofuran and chromenone moiety often includes detailed structural and molecular analysis. For instance, the crystal and molecular structure of a related compound, N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide, has been determined, highlighting the importance of intermolecular hydrogen bonds and π-π interactions in the stabilization of the molecular structure, which could be relevant for understanding the chemical behavior and potential applications of this compound (Anuradha, Vasuki, Khan, & Kulkarni, 2012).

Synthesis and Chemical Properties

The synthesis of related compounds often involves multi-step reactions that can provide insights into the chemical properties and potential synthetic pathways for this compound. For example, a study on the synthesis of bibenzyllic oxygen heterocycles, including benzofuran and chromen derivatives, described efficient synthetic methods that could be applicable to similar compounds (Kumbhar et al., 2007).

Antimicrobial Evaluation

Another study focused on the synthesis of chromen-2-one derivatives with potential antibacterial properties, indicating the broader interest in this class of compounds for antimicrobial applications. The study reported the successful synthesis and in vitro antibacterial activity screening of the compounds, suggesting their potential as antimicrobial agents (Velpula et al., 2015).

Orientations Futures

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on the development of novel benzofuran derivatives with enhanced biological activities and improved safety profiles.

Propriétés

IUPAC Name |

4-(5-bromo-1-benzofuran-2-yl)-6-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrO4/c1-21-12-3-5-16-13(8-12)14(9-18(20)23-16)17-7-10-6-11(19)2-4-15(10)22-17/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIQNWLHVHGNOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C=CC(=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2815927.png)

![5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2815930.png)

![6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B2815935.png)

![7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2815943.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2815944.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-triethoxybenzamide](/img/structure/B2815946.png)